molecular formula C6H7BBrNO3 B1522431 3-Bromo-5-methoxypyridine-4-boronic acid CAS No. 612845-45-1

3-Bromo-5-methoxypyridine-4-boronic acid

Cat. No.: B1522431
CAS No.: 612845-45-1
M. Wt: 231.84 g/mol
InChI Key: OXIFBQMTJUAUNR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypyridine-4-boronic acid is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a bromine atom, a methoxy group, and a boronic acid group on a pyridine ring. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridine-4-boronic acid typically involves the following steps:

  • Bromination: The starting material, 5-methoxypyridine, undergoes bromination to introduce the bromine atom at the 3-position.

  • Borylation: The brominated pyridine is then subjected to borylation to introduce the boronic acid group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridine-4-boronic acid is known to undergo several types of reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

  • Oxidation: Various oxidized derivatives of the pyridine ring.

  • Reduction: Reduced forms of the boronic acid.

Scientific Research Applications

3-Bromo-5-methoxypyridine-4-boronic acid is widely used in scientific research due to its versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

3-Bromo-5-methoxypyridine-4-boronic acid is unique due to its specific structural features. Similar compounds include:

  • 3-Bromo-2-methoxypyridine-4-boronic acid: Similar in structure but with a different position of the methoxy group.

  • 3-Bromo-5-methoxypyridine-2-boronic acid: Another positional isomer with the boronic acid group at a different position on the pyridine ring.

Properties

IUPAC Name

(3-bromo-5-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIFBQMTJUAUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678196
Record name (3-Bromo-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612845-45-1
Record name (3-Bromo-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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